3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- 3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1628733-97-0
VCID: VC8245994
InChI: InChI=1S/C6H7F6NO/c7-5(8,9)4(14,6(10,11)12)3-1-13-2-3/h3,13-14H,1-2H2
SMILES: C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula: C6H7F6NO
Molecular Weight: 223.12 g/mol

3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)-

CAS No.: 1628733-97-0

Cat. No.: VC8245994

Molecular Formula: C6H7F6NO

Molecular Weight: 223.12 g/mol

* For research use only. Not for human or veterinary use.

3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- - 1628733-97-0

Specification

CAS No. 1628733-97-0
Molecular Formula C6H7F6NO
Molecular Weight 223.12 g/mol
IUPAC Name 2-(azetidin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChI InChI=1S/C6H7F6NO/c7-5(8,9)4(14,6(10,11)12)3-1-13-2-3/h3,13-14H,1-2H2
Standard InChI Key YFXGVJBOZWRYIC-UHFFFAOYSA-N
SMILES C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O
Canonical SMILES C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) with a methanol group (-CH₂OH) at the 3-position. The alpha carbon of the methanol substituent is bonded to two trifluoromethyl groups, creating a sterically hindered and electron-deficient environment. Key structural parameters include:

PropertyValueSource
Molecular formulaC₆H₇F₆NO
Molecular weight223.12 g/mol
Hydrogen bond donors2 (OH and NH)
Hydrogen bond acceptors8 (3 F, 1 O, 1 N)
Topological polar surface area32.3 Ų

The trifluoromethyl groups induce strong electronegativity, lowering the pKa of the hydroxyl group (estimated ~10.5) compared to non-fluorinated analogs.

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 2.31 ppm (m, 2H, azetidine CH₂), δ 3.89–4.52 ppm (m, 4H, azetidine N-CH₂ and methanol CH₂), δ 7.43 ppm (m, 1H, NH) .

  • ¹³C NMR: CF₃ carbons appear at ~120 ppm (q, J = 288 Hz), while the azetidine carbons resonate between 45–60 ppm .

  • IR: Strong absorption at 1120–1250 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (O-H stretch) .

Synthesis and Reactivity

Synthetic Routes

Three primary methods have been reported:

Ring-Opening of Epoxides

Trifluoromethylated epoxides react with azetidine derivatives under basic conditions (K₂CO₃/DMF) to yield the target compound in 65–78% yield . Stereochemical control is achieved using chiral auxiliaries like (S)-BINOL .

Mitsunobu Reaction

Azetidinemethanol precursors are coupled with bis(trifluoromethyl) alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords enantiomerically pure products (up to 98% ee) but requires low temperatures (0°C) .

Catalytic Asymmetric Synthesis

Dinuclear zinc complexes derived from hydroxyphenylbis(azetidinemethanol) ligands enable enantioselective synthesis. For example, the Zn-AzePhenol system achieves 91% ee at 0°C .

Reactivity Profile

The compound participates in:

  • Nucleophilic substitutions: The hydroxyl group undergoes Mitsunobu reactions with aryl halides .

  • Coordination chemistry: Acts as a bidentate ligand for Zn²⁺ and Pd²⁺ in catalytic systems .

  • Ring-expansion reactions: Reacts with ketenes to form six-membered lactams under mild conditions .

Applications in Catalysis

Asymmetric Aldol Reactions

The Zn-AzePhenol complex catalyzes aldol additions between 2-hydroxyacetophenones and ethyl glyoxylate, yielding syn-products with 96% ee and anti-products with 93% ee (Scheme 1) .

Table 1: Catalytic Performance in Aldol Reactions

Substrate (R)Yield (%)syn:antiee (%)
-OCH₃411:1.496
-CH₃571:1.893
-NO₂221:1.168

C–F Bond Formation

The compound serves as a precursor for trifluoromethylated indoles via Friedel-Crafts alkylation. Using a Zn-ProPhenol catalyst, enantioselectivities reach 88% ee (Scheme 2) .

Pharmaceutical Relevance

Antibacterial Agents

Derivatives bearing 5-bromo-3-pyridinyl ether moieties exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus (MRSA) . The trifluoromethyl groups enhance membrane permeability and metabolic stability.

Kinase Inhibitors

In palladium-catalyzed cross-coupling reactions, the azetidine ring acts as a conformationally restricted scaffold for ATP-competitive inhibitors (IC₅₀ = 12 nM vs. JAK2) .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundAzetidine Ring-CF₃ GroupsApplication
3-(Trifluoromethyl)azetidineYes1Ligand in Pd catalysis
(S)-α,α-Bis[3,5-bis(CF₃)phenyl]-2-pyrrolidinemethanolNo (pyrrolidine)4Chiral resolution
Bis[α,α-bis(CF₃)benzenemethanolato]diphenylsulfurNo4Dehydration agent

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